molecular formula C8H9NS B157381 4-Methylbenzenecarbothioamide CAS No. 2362-62-1

4-Methylbenzenecarbothioamide

Cat. No. B157381
CAS RN: 2362-62-1
M. Wt: 151.23 g/mol
InChI Key: QXYZSNGZMDVLKN-UHFFFAOYSA-N
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Description

4-Methylbenzenecarbothioamide (4-MBC) is a compound that has been studied for its potential pharmacological properties. It is known to release hydrogen sulfide (H2S) in vitro and has demonstrated anti-inflammatory and antinociceptive activities in preclinical assays. These activities are characterized by the reduction of inflammatory mediators, leukocyte recruitment, edema, and mechanical allodynia. The compound's effects in models of pain and inflammation suggest that it may be a useful tool for investigating the biological roles of H2S .

Synthesis Analysis

The synthesis of 4-MBC and related compounds involves various chemical reactions and techniques. For instance, N-(4-methylbenzyl)benzamide, a compound with a similar structure, was synthesized using CuI as a catalyst and characterized using techniques such as Fourier transform IR, NMR, and high-resolution mass spectrometry . Another related compound, N-hydroxy-2-(4-methylbenzamido)benzamide, was synthesized using readily available reagents and its antibacterial activity was investigated . These studies demonstrate the versatility of synthetic approaches for benzamide derivatives and their potential for various applications.

Molecular Structure Analysis

The molecular structure of compounds related to 4-MBC has been determined using single-crystal X-ray diffraction. For example, N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice and its structure is stabilized by intermolecular hydrogen bonds and weak interactions . Similarly, the crystal structure of N-hydroxy-2-(4-methylbenzamido)benzamide was determined to be in a monoclinic system with specific unit-cell parameters, and its packing was stabilized by hydrogen bonds and π-stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-MBC and related compounds can be inferred from their synthesis and the interactions they undergo. The formation of intermolecular hydrogen bonds and weak interactions such as C—H⋯π and N—H⋯O are crucial in stabilizing their crystal structures . Additionally, the release of H2S by 4-MBC indicates its potential as a hydrogen sulfide donor, which is a significant aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been extensively studied. For instance, the optical properties of N-(4-methylbenzyl)benzamide were determined through linear optical spectroscopy, and its mechanical strength was measured using the Vickers micro-hardness technique . The thermal stability and melting point of the compound were also investigated, providing insights into its robustness and potential applications . The anti-inflammatory and antinociceptive activities of 4-MBC further highlight its chemical properties and the role of H2S release in its biological activity .

Scientific Research Applications

Environmental Applications and Biodegradation

Studies on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlight the significance of chemical degradation pathways in environmental science. Although not directly related to 4-Methylbenzenecarbothioamide, the methodologies used for acetaminophen could be applicable for similar compounds in terms of understanding their biodegradation and the environmental impact. The advanced oxidation processes aim to degrade recalcitrant compounds in aqueous media, which may include derivatives like this compound. Such research points to the importance of identifying degradation by-products and their biotoxicity to enhance environmental protection measures (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical and Synthetic Chemistry

Research on synthetic methodologies provides insights into the chemical manipulation and synthesis of complex molecules, including this compound. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the challenges and strategies in synthesizing halogenated aromatic compounds. Such studies may offer valuable lessons for synthesizing and manipulating compounds like this compound (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Toxicology and Adsorption Studies

The use of low-cost adsorbents for the removal of methylene blue from solutions in environmental engineering reflects the broader application of chemical compounds in pollution control. This research emphasizes the importance of finding efficient, renewable, and low-cost materials for remediation purposes, which could extend to studies on the adsorptive properties of compounds like this compound or its derivatives (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).

Mechanism of Action

4-Methylbenzenecarbothioamide has been identified as a hydrogen sulfide donor . Hydrogen sulfide is known to regulate many pathophysiological processes. Preclinical assays have demonstrated that hydrogen sulfide donors exhibit anti-inflammatory and antinociceptive activities .

Safety and Hazards

4-Methylbenzenecarbothioamide is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYZSNGZMDVLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178295
Record name 4-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2362-62-1
Record name 4-Methylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylthiobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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